Cas no 108354-25-2 (6H-Phenaleno[1,2-b]furan-6-one, 5,5'-iminobis[8,9-dihydro-3,4,7-trihydroxy-1,8,8,9-tetramethyl-, (9R,9'R)- (9CI))
![6H-Phenaleno[1,2-b]furan-6-one, 5,5'-iminobis[8,9-dihydro-3,4,7-trihydroxy-1,8,8,9-tetramethyl-, (9R,9'R)- (9CI) structure](https://it.kuujia.com/scimg/cas/108354-25-2x500.png)
108354-25-2 structure
Nome del prodotto:6H-Phenaleno[1,2-b]furan-6-one, 5,5'-iminobis[8,9-dihydro-3,4,7-trihydroxy-1,8,8,9-tetramethyl-, (9R,9'R)- (9CI)
Numero CAS:108354-25-2
MF:C38H35NO10
MW:665.685211420059
CID:225656
6H-Phenaleno[1,2-b]furan-6-one, 5,5'-iminobis[8,9-dihydro-3,4,7-trihydroxy-1,8,8,9-tetramethyl-, (9R,9'R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6H-Phenaleno[1,2-b]furan-6-one,5,5'-iminobis[8,9-dihydro-3,4,7-trihydroxy-1,8,8,9-tetramethyl-, (9R,9'R)-(9CI)
- 6H-Phenaleno[1,2-b]furan-6-one,5,5'-iminobis[8,9-dihydro-3,4,7-trihydroxy-1,8,8,9-tetramethyl-, [R-(R*,R*)]-
- Scleroderris green
- CID 136880926
- 6H-Phenaleno[1,2-b]furan-6-one, 5,5'-iminobis[8,9-dihydro-3,4,7-trihydroxy-1,8,8,9-tetramethyl-, (9R,9'R)- (9CI)
-
- Inchi: 1S/C38H35NO10/c1-11-9-15(40)19-21-17(11)35-25(37(5,6)13(3)48-35)29(42)23(21)33(46)27(31(19)44)39-28-32(45)20-16(41)10-12(2)18-22(20)24(34(28)47)30(43)26-36(18)49-14(4)38(26,7)8/h9-10,13-14,39-45H,1-8H3/t13-,14-/m1/s1
- Chiave InChI: OHNYEUDHLPUVAA-ZIAGYGMSSA-N
- Sorrisi: O1C2C3C(C)=CC(=C4C(=C(C(C(C=34)=C(C=2C(C)(C)[C@H]1C)O)=O)NC1=C(C2=C(C=C(C)C3=C2C(C1=O)=C(C1=C3O[C@H](C)C1(C)C)O)O)O)O)O
Proprietà calcolate
- Massa esatta: 665.226
- Massa monoisotopica: 665.226
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 49
- Conta legami ruotabili: 2
- Complessità: 1410
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 186
Proprietà sperimentali
- Densità: 1.61±0.1 g/cm3(Predicted)
- Punto di ebollizione: 918.7±65.0 °C(Predicted)
- pka: 4.20±1.00(Predicted)
6H-Phenaleno[1,2-b]furan-6-one, 5,5'-iminobis[8,9-dihydro-3,4,7-trihydroxy-1,8,8,9-tetramethyl-, (9R,9'R)- (9CI) Letteratura correlata
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
108354-25-2 (6H-Phenaleno[1,2-b]furan-6-one, 5,5'-iminobis[8,9-dihydro-3,4,7-trihydroxy-1,8,8,9-tetramethyl-, (9R,9'R)- (9CI)) Prodotti correlati
- 2165755-48-4((5R)-3-(2-fluoroethyl)-5-(hydroxymethyl)-2-sulfanylideneimidazolidin-4-one)
- 2248357-06-2(Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate)
- 2679828-87-4(N-[(3R)-pyrrolidin-3-yl]-1H-imidazole-1-carboxamide)
- 1805223-09-9(4-Bromo-3-(difluoromethyl)-5-methoxypyridine)
- 923461-19-2(1,7-dimethyl-3-(naphthalen-1-yl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2171515-02-7(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-4,4-difluorobutanoic acid)
- 790667-50-4(4-Piperidinol,3-methyl-1-(phenylmethyl)-, (3R,4S)-rel-)
- 1805880-08-3(3-Bromo-1-(3-(chloromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one)
- 1591548-20-7(N-(2-Amino-1-cyclohexylethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride)
- 2034366-36-2(2-cyclopentyloxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
